Cyclohexanone, 2-ethyl-4,4-dimethyl-
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Overview
Description
Cyclohexanone, 2-ethyl-4,4-dimethyl- is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an ethyl group at the second position and two methyl groups at the fourth position. This compound is a colorless to pale yellow liquid with a characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-ethyl-4,4-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with ethyl and methyl groups. This can be achieved using Grignard reagents or organolithium compounds under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-ethyl-4,4-dimethyl- often involves the catalytic hydrogenation of corresponding precursors. This process is conducted at elevated temperatures and pressures, using catalysts like palladium or platinum supported on carbon. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-ethyl-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, ethers, thioethers.
Scientific Research Applications
Cyclohexanone, 2-ethyl-4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-ethyl-4,4-dimethyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, which lacks the ethyl and methyl substitutions.
2-Cyclohexen-1-one, 4,4-dimethyl-: A similar compound with a double bond in the cyclohexane ring.
4,4-Dimethylcyclohexanone: A compound with only the methyl substitutions.
Uniqueness
Cyclohexanone, 2-ethyl-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl and methyl groups influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
55739-89-4 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-ethyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-8-7-10(2,3)6-5-9(8)11/h8H,4-7H2,1-3H3 |
InChI Key |
JKOKKFRQRVUNGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCC1=O)(C)C |
Origin of Product |
United States |
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